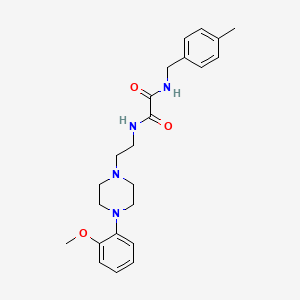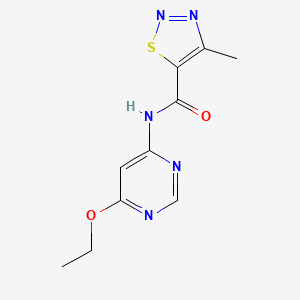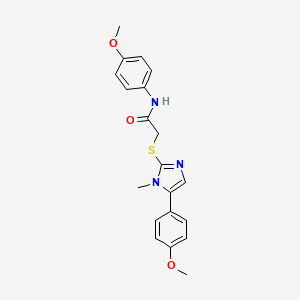![molecular formula C14H16N2O3 B2449866 methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-23-7](/img/structure/B2449866.png)
methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C14H16N2O3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a carboxylate group through a methylene bridge. The carboxylate group is esterified with a methyl group . The pyrazole ring is also substituted with a 2,4-dimethylphenoxy group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 260.29 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, similar in structure to the compound , has been synthesized and characterized. This process involves a 3+2 annulation method and Knoevenagel approach, with characterization using NMR, mass, UV-Vis, and CHN analysis. The compound's crystal structure is confirmed by X-ray diffraction and stabilized by C-H•••O and π•••π stacking interactions. It's also evaluated for its antioxidant properties (Naveen et al., 2021).
Structural and Spectral Studies
- Structural and spectral investigations have been conducted on a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, derived from a cyclocondensation reaction. Its structure was analyzed using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into its molecular composition and properties (Viveka et al., 2016).
Synthesis of Derivatives
- Research has focused on synthesizing various derivatives of methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates, confirming their structures via NMR and mass spectrometry. This research contributes to the broader understanding of pyrazole-carboxylate derivatives, which can have multiple applications in scientific research (Jiao, 2007).
Molecular Structures Analysis
- A study on the molecular structures of closely related compounds like methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate used X-ray crystallography and 2D NMR spectroscopy. These analyses are crucial in understanding the molecular geometry and potential applications of similar pyrazole compounds (Sakhautdinov et al., 2013).
Research on Synthesis Methods
- Research on the synthesis of similar compounds, like 1-methyl-pyrazole-3-carboxylic acid, reveals the importance of optimizing reaction conditions to achieve higher yields and purity. These methods can be crucial for synthesizing the compound more efficiently (Yuan-fu, 2011).
Mecanismo De Acción
The mechanism of action of “methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate” is not specified in the available data. Pyrazole derivatives are known to exhibit a wide range of biological activities, but their exact mechanisms of action can vary significantly depending on their specific structures .
Safety and Hazards
Direcciones Futuras
The future directions for research on “methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate” could include exploring its potential biological activities and applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . Further studies could also focus on optimizing its synthesis and improving its physical and chemical properties.
Propiedades
IUPAC Name |
methyl 1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-4-5-13(11(2)8-10)19-9-16-7-6-12(15-16)14(17)18-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPLAYZQPXGFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2449786.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide](/img/structure/B2449787.png)
![N~1~-(2,5-dimethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2449788.png)
![6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2449790.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2449794.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)
![[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B2449798.png)
![3-[(2-Azepan-1-yl-2-oxoethyl)thio]-6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449799.png)
![(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone](/img/structure/B2449800.png)



![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)